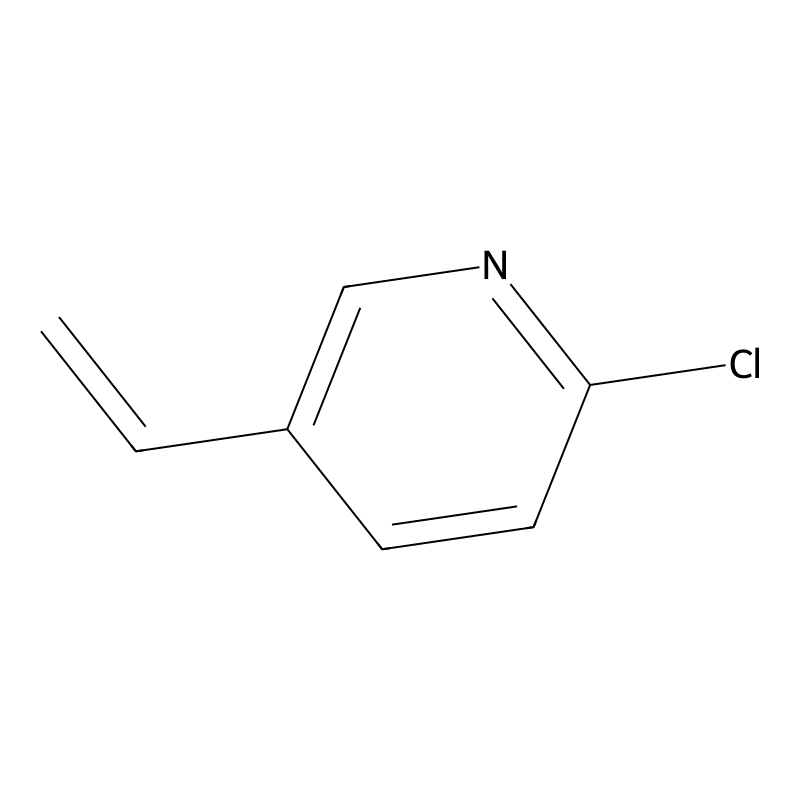

2-Chloro-5-vinylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Availability and Use:

Synthetic Applications:

2-Chloro-5-vinylpyridine serves as a valuable building block in organic synthesis due to the presence of both a reactive chlorine atom and a vinyl group. Researchers have employed it in the synthesis of various heterocyclic compounds, including azoles, pyrimidines, and thiazoles [, , ].

For instance, a study published in the journal "Tetrahedron Letters" describes the utilization of 2-chloro-5-vinylpyridine in the synthesis of novel substituted imidazo[1,2-a]pyridines, demonstrating its potential for the development of new pharmaceuticals [].

Other Potential Applications:

While research on the specific applications of 2-Chloro-5-vinylpyridine is ongoing, some studies suggest its potential usefulness in other areas:

- Material Science: The vinyl group in 2-Chloro-5-vinylpyridine might contribute to the development of novel polymers with unique properties [].

- Medicinal Chemistry: The presence of the chlorine and vinyl functionalities makes 2-Chloro-5-vinylpyridine a potential candidate for further exploration in the development of new therapeutic agents [].

2-Chloro-5-vinylpyridine is an organic compound with the molecular formula C₇H₆ClN and a molecular weight of 139.58 g/mol. It is characterized by a pyridine ring substituted with a vinyl group and a chlorine atom at the 2 and 5 positions, respectively. This compound is notable for its potential applications in organic synthesis and pharmaceutical chemistry, particularly due to its reactivity and ability to participate in various chemical transformations .

- Suzuki Coupling: This reaction allows for the formation of biaryl compounds by reacting with boronic acids, which can be further modified to yield various derivatives .

- Wittig Reaction: This method can convert aldehydes or ketones into alkenes, utilizing 2-chloro-5-vinylpyridine as a reactant to produce more complex structures .

- Cyclopropanation: The compound has shown efficacy in cyclopropanation reactions when reacted with diazo compounds, yielding cyclopropane derivatives with high enantioselectivity .

Research indicates that 2-chloro-5-vinylpyridine exhibits biological activity as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition suggests potential applications in drug development, especially for compounds metabolized by this enzyme. Its effects on other enzymes like CYP2C19 and CYP3A4 have not been observed, indicating specificity in its biological interactions .

The synthesis of 2-chloro-5-vinylpyridine can be achieved through various methods:

- From 2-Chloro-5-bromopyridine: This method employs a Suzuki reaction where the bromine is replaced by a vinyl group using a boronic acid.

- From 2-Chloro-5-formylpyridine: A Wittig reaction can convert the aldehyde to the vinyl derivative.

- Selective Hydrogenation: Following the formation of 2-chloro-5-vinylpyridine, selective hydrogenation can be performed using iridium catalysts to produce related compounds like 2-chloro-5-ethylpyridine .

2-Chloro-5-vinylpyridine finds applications in:

- Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.

- Material Science: In the production of polymers and resins where vinyl groups are beneficial for cross-linking.

- Organic Synthesis: As a building block for more complex organic molecules in research and industrial applications .

Studies have shown that 2-chloro-5-vinylpyridine interacts favorably in catalytic systems, enhancing enantioselectivity in reactions involving chiral catalysts. Its role as an additive has been explored to improve yields and selectivity in cyclopropanation reactions, demonstrating its utility beyond mere reactivity .

Several compounds share structural similarities with 2-chloro-5-vinylpyridine. Below is a comparison highlighting their unique features:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Chloro-3-vinylpyridine | Chlorine at position 2 and vinyl at position 3 | Different reactivity patterns due to chlorine's position |

| 6-Chloro-2-methyl-3-vinylpyridine | Chlorine at position 6 and methyl at position 2 | Altered steric effects influencing reactivity |

| 3-Chloro-4-vinylpyridine | Chlorine at position 3 and vinyl at position 4 | Variability in biological activity compared to 2-chloro variant |

| 2-Chloro-5-hydroxypyridine | Hydroxyl group replacing vinyl | Enhanced solubility and different biological interactions |

These compounds illustrate the diversity within pyridine derivatives while emphasizing the unique reactivity and applications of 2-chloro-5-vinylpyridine due to its specific substituents .

The development of 2-Chloro-5-vinylpyridine synthesis represents a significant advancement in heterocyclic chemistry, building upon decades of research in pyridine functionalization. The compound belongs to the broader class of halogenated pyridines, which have been extensively studied since the early 20th century for their pharmaceutical and industrial applications. The specific structural motif of 2-Chloro-5-vinylpyridine combines the well-established chemistry of chloropyridines with the versatile reactivity of vinyl groups, creating a compound with unique synthetic potential.

Historical research in this area has been driven by the need for more efficient synthetic routes to complex heterocyclic compounds. The evolution of synthetic methodologies has progressed from traditional multi-step processes to more streamlined approaches that can introduce both chlorine and vinyl functionalities in a controlled manner. Early synthetic attempts often relied on sequential functionalization strategies, but modern approaches have increasingly focused on one-pot or cascade reactions that can install multiple functional groups simultaneously.

The development of 2-Chloro-5-vinylpyridine synthesis has been particularly influenced by advances in cross-coupling chemistry and vinyl transfer reactions. Research groups have explored various catalytic systems and reaction conditions to achieve optimal yields and selectivity. The compound's synthesis has benefited from broader developments in organometallic chemistry, particularly in the areas of palladium-catalyzed coupling reactions and vinyl group installation methods.

Significance in Heterocyclic Chemistry

2-Chloro-5-vinylpyridine occupies a unique position in heterocyclic chemistry due to its distinctive combination of functional groups that enable diverse chemical transformations. The compound is classified under halogenated pyridines, which are widely used in organic synthesis and pharmaceuticals. The presence of both chlorine and vinyl substituents on the pyridine ring creates a molecule with complementary reactivity patterns that can be exploited for complex synthetic strategies.

The chlorine atom at the 2-position of the pyridine ring provides an excellent leaving group for nucleophilic aromatic substitution reactions, while the vinyl group at the 5-position offers opportunities for various addition reactions, polymerization processes, and cross-coupling transformations. This dual functionality makes the compound particularly valuable as a building block for the synthesis of more complex heterocyclic systems. The pyridine nitrogen also contributes to the compound's reactivity profile, potentially serving as a coordination site in metal-catalyzed reactions or as a hydrogen bond acceptor in supramolecular assemblies.

Research has demonstrated that 2-Chloro-5-vinylpyridine can participate in various chemical reactions due to its reactive functional groups, including Suzuki coupling reactions, Wittig reactions, and polymerization processes. The vinyl group's reactivity allows for controlled polymerization reactions, making the compound suitable for material science applications. Additionally, the chloropyridine moiety has shown potential in pharmaceutical synthesis, where halogenated heterocycles often serve as key intermediates in drug development.

Research Trends and Scientific Importance

Current research trends in 2-Chloro-5-vinylpyridine chemistry reflect broader developments in synthetic organic chemistry, with particular emphasis on sustainable synthesis methods, catalytic efficiency, and applications in emerging technologies. Scientists have increasingly focused on developing more environmentally friendly synthetic routes that minimize waste generation and utilize readily available starting materials. The compound's potential applications in material science have driven research into its polymerization behavior and the properties of resulting polymer materials.

Recent investigations have explored the compound's utility in pharmaceutical synthesis, where its unique reactivity profile can be leveraged to access complex drug-like molecules. The pharmaceutical industry's continued interest in pyridine-containing compounds has provided additional motivation for research into efficient synthetic methods for functionalized pyridines like 2-Chloro-5-vinylpyridine. Research groups have also investigated the compound's potential as a ligand in coordination chemistry and as a building block for supramolecular structures.

The scientific importance of 2-Chloro-5-vinylpyridine extends beyond its immediate synthetic applications to its role as a model compound for understanding the reactivity of multiply-substituted pyridines. Studies of this compound have contributed to a deeper understanding of electronic effects in heterocyclic systems and have informed the design of new synthetic methodologies. The compound's well-defined structure and predictable reactivity patterns make it an excellent subject for mechanistic studies and computational investigations.

Conventional Synthesis Routes

From Pyridine Derivatives

The conventional synthesis of 2-chloro-5-vinylpyridine from pyridine derivatives represents one of the earliest established methodologies in heterocyclic chemistry [6]. The primary approach involves the direct chlorination of pyridine in the gas phase at elevated temperatures ranging from 270 to 400 degrees Celsius [6] [7]. This thermal chlorination process exhibits regioselectivity, with 2-chloropyridine formation being favored at 270 degrees Celsius, while higher temperatures of 400 degrees Celsius promote the formation of 2,6-dichloropyridine [7] [8].

The mechanistic pathway proceeds through electrophilic aromatic substitution, where molecular chlorine attacks the electron-deficient pyridine ring at the 2-position due to the directing effect of the nitrogen atom [6]. The reaction typically achieves yields of 63-82 percent when conducted under optimized conditions with residence times of 0.8 to 1.5 seconds in tubular reactors [6]. Temperature control emerges as a critical parameter, as excessive heat leads to tar formation and reactor fouling, significantly impacting continuous operation efficiency [6].

Alternative methodologies utilizing pyridine N-oxide derivatives have demonstrated enhanced selectivity and milder reaction conditions [33]. The conversion of 2-aminopyridine derivatives to 2-chloropyridine compounds through diazotization with nitrosyl chloride in hydrogen chloride-saturated aqueous solutions provides yields of 70-85 percent at temperatures between negative 10 and positive 50 degrees Celsius [33]. This approach circumvents the harsh thermal conditions required for direct chlorination while maintaining excellent regioselectivity.

From 2-Chloropyridine Precursors

The synthesis of 2-chloro-5-vinylpyridine from 2-chloropyridine precursors represents a systematic approach that builds upon readily available chlorinated pyridine intermediates [1] [32]. The most established route involves the initial formation of 2-hydroxyethylpyridine through the condensation of 2-methylpyridine with formaldehyde, followed by subsequent dehydration to yield the vinyl functionality [1] [32].

The formaldehyde condensation reaction proceeds at elevated temperatures of 130-160 degrees Celsius under pressures of 0.5 megapascals, with reaction times typically ranging from 1 to 2 hours [1] [29]. The weight ratio of 2-methylpyridine to formaldehyde is maintained at 1:0.03 to optimize selectivity and minimize side reactions [1]. The resulting 2-hydroxyethylpyridine intermediate undergoes dehydration in the presence of sodium hydroxide solutions at concentrations of 50 percent, maintaining temperatures at 90 degrees Celsius for 5 hours [1] [29].

Industrial implementations of this methodology have achieved remarkable improvements in process efficiency through catalyst optimization and automated control systems [1] [29]. The comprehensive energy consumption has been reduced by 20 percent compared to traditional methods, while product purity exceeds 98.5 percent as determined by gas chromatography analysis [1]. The environmental impact has been significantly minimized through the adoption of clean and environmentally friendly process routes that eliminate the need for complex catalyst preparation procedures [29].

Modern Synthetic Approaches

Suzuki Coupling Pathways

Suzuki-Miyaura cross-coupling reactions have emerged as a premier methodology for the synthesis of vinyl-substituted pyridine derivatives, including 2-chloro-5-vinylpyridine [13] [16]. This palladium-catalyzed process involves the coupling of bromopolypyridines with potassium vinyltrifluoroborate to afford vinyl-substituted polypyridyl ligands in moderate to good yields [13]. The reaction mechanism proceeds through oxidative addition, transmetalation, and reductive elimination steps, facilitated by palladium(0) catalysts and appropriate base systems [16].

The optimization of reaction conditions has revealed that palladium(II) acetate at 5-10 mole percent loading, combined with potassium carbonate as base and conducted at temperatures of 80-120 degrees Celsius, provides optimal results [16] [17]. Reaction times typically range from 8 to 24 hours, with yields consistently achieving 75-93 percent for various substituted pyridine substrates [13]. The use of potassium vinyltrifluoroborate as the vinyl source offers significant advantages over traditional organoborane reagents due to its enhanced stability and reduced toxicity profile [13] [16].

Recent developments in oxidative Heck coupling methodologies have demonstrated the successful cross-coupling of vinyl pyridines with various aryl boronic acids [17]. These reactions employ palladium(II) trifluoroacetate at 10 mole percent loading, 1,10-phenanthroline as ligand, and silver(I) oxide as oxidant in N,N-dimethylformamide solvent [17]. The process achieves yields of 47-80 percent with excellent stereoselectivity, producing single stereoisomers of the coupled products [17].

Wittig Reaction Methodologies

The Wittig reaction represents a versatile approach for introducing vinyl functionality into chloropyridine frameworks through the formation of carbon-carbon double bonds [15] [18]. This methodology involves the reaction of chloropyridine aldehydes with phosphonium ylides to generate the corresponding vinyl derivatives with controlled stereochemistry [15]. The reaction mechanism proceeds through the formation of betaine intermediates followed by elimination to yield the desired alkene products [18].

Systematic investigations have revealed that the stereochemical outcome of Wittig reactions with pyridyl aldehydes is significantly influenced by the coordinating ability of the pyridine nitrogen [15]. Aldehydes containing pyridine rings exhibit preferential formation of E-isomers with surprisingly high yields of up to 84 percent, contrasting with the typical Z-selectivity observed for non-coordinating aldehydes [15]. This remarkable selectivity arises from palladium-nitrogen coordination effects that facilitate pseudo-intramolecular reaction pathways [15].

The synthetic utility of aza-Wittig reactions has been demonstrated in the regioselective synthesis of pyridine derivatives from N-vinylic phosphazenes [18]. These reactions involving electron-deficient vinyl ketones produce various 1,4-dihydropyridines in moderate to good yields, which can be subsequently oxidized to yield fully aromatic pyridine products [18]. The methodology exhibits broad substrate scope and tolerates various functional groups, making it particularly valuable for the preparation of complex substituted pyridines [18].

Dehydrohalogenation Approaches

Dehydrohalogenation reactions provide a direct and environmentally benign route to vinyl pyridine derivatives through the elimination of hydrogen halides from appropriately substituted precursors [19] [26]. The methodology typically involves the treatment of 2-chloro-5-(2-chloroethyl)pyridine with strong bases such as sodium hydroxide or potassium hydroxide at temperatures of 90-160 degrees Celsius [26]. The reaction proceeds through an E2 elimination mechanism, with yields consistently achieving 80-95 percent under optimized conditions [26].

The development of environmentally friendly dehydrohalogenation processes has focused on the use of sodium hydroxide solutions in aqueous media [26]. These conditions eliminate the need for organic solvents while maintaining excellent reaction efficiency [26]. The process parameters have been optimized through extensive experimentation, with temperature control proving critical for achieving high selectivity and minimizing side reactions [26].

Recent advances in catalytic dehydrohalogenation have employed palladium-catalyzed systems for the selective removal of halogen substituents [19]. The use of polymethylhydrosiloxane as a reducing agent in combination with palladium(II) acetate and aqueous potassium fluoride enables room temperature dehalogenation with remarkable functional group tolerance [19]. This methodology accommodates ketones, amides, esters, nitriles, ethers, and amines while selectively targeting halogen atoms for elimination [19].

Green Chemistry Synthesis Routes

Catalyst Optimization

The optimization of catalytic systems for 2-chloro-5-vinylpyridine synthesis has focused on the development of environmentally benign and economically viable processes [24] [28]. Iron-catalyzed cyclization reactions have emerged as particularly attractive alternatives to traditional platinum group metal catalysts [24]. These systems employ iron(III) chloride as catalyst for the cyclization of ketoxime acetates with aldehydes, producing substituted pyridines in yields of 82-94 percent without requiring additional additives [24].

Rhodium-catalyzed methodologies have demonstrated exceptional efficiency in [2+2+2] cycloaddition reactions using ethanol as an environmentally friendly reaction medium [28]. The Rh(NBD)₂BF₄/MeO-Biphep catalytic system achieves yields up to 93 percent while minimizing solvent pollution and maintaining tolerance for diverse functional groups [28]. This approach represents a significant advancement in meeting green chemistry requirements through the elimination of hazardous solvents [28].

Heterogeneous catalysis has gained prominence through the development of zinc phosphate catalysts for pyridine synthesis [30]. These non-toxic and environmentally sustainable catalysts prepared by co-precipitation methods enable the synthesis of symmetrically substituted pyridine derivatives with excellent yields of 82-94 percent [30]. The catalytic system operates effectively with only 0.4 mole percent catalyst loading in ethanol-water mixtures, demonstrating remarkable efficiency and environmental compatibility [30].

Solvent Considerations

The selection of environmentally benign solvents represents a critical component of green chemistry approaches to pyridine synthesis [37] [39]. Comprehensive solvent selection guides have been developed to assess solvents based on safety, health, and environmental criteria, providing clear rankings for traditional and bio-derived alternatives [37]. These guides emphasize the importance of evaluating bio-derived solvents on equal footing with petroleum-derived counterparts to ensure truly sustainable synthetic processes [37].

Aqueous media have emerged as particularly attractive alternatives for pyridine synthesis reactions [25]. The development of advanced Guareschi-Thorpe synthesis methodologies in pH-controlled aqueous medium with ammonium carbonate has demonstrated the feasibility of conducting complex heterocyclic synthesis without organic solvents [25]. These reactions proceed productively in green buffer conditions, offering inexpensive, user-friendly, and eco-friendly synthetic alternatives [25].

Ethanol-water mixtures have proven effective for various catalytic processes, providing optimal solubility characteristics while maintaining environmental compatibility [28] [30]. The use of ethanol as reaction medium for rhodium-catalyzed cycloadditions and zinc phosphate-catalyzed condensations demonstrates the versatility of alcohol-based solvent systems [28] [30]. These solvents offer the additional advantage of easy recovery and recycling, further enhancing the sustainability profile of the synthetic processes [30].

Atom Economy Improvements

Atom economy optimization has become a fundamental principle in the design of efficient synthetic routes to 2-chloro-5-vinylpyridine [35] [38]. The development of redox processes that utilize pyridine components both as nucleophiles and directing groups represents a significant advancement in atom-economical synthesis [35]. Gold-catalyzed redox synthesis of imidazo[1,2-a]pyridines using pyridine N-oxide and alkynes exemplifies this approach, achieving mild conditions and excellent atom utilization [35].

Ruthenium-catalyzed [2+2+2] cycloaddition reactions have demonstrated exceptional atom economy through the efficient incorporation of all starting materials into the final products [38]. These solvent-free approaches for the synthesis of 2-aryloxypyridines achieve good to excellent yields while eliminating waste generation associated with traditional synthetic methods [38]. The regioselectivity of these reactions further enhances their synthetic utility by minimizing the formation of unwanted isomers [38].

Continuous flow synthesis methodologies have emerged as powerful tools for improving atom economy through enhanced reaction control and reduced waste generation [36]. Multi-objective Bayesian optimization platforms enable simultaneous optimization of reaction yield and production rate, generating well-defined Pareto fronts for process optimization [36]. These approaches facilitate the identification of optimal reaction conditions that maximize both efficiency and atom utilization [36].

Industrial-Scale Production Methods

Process Engineering Considerations

Industrial-scale production of 2-chloro-5-vinylpyridine requires careful consideration of reactor design, materials of construction, and process safety parameters [31] [41]. Tubular fixed-bed reactors have proven most effective for gas-phase chlorination processes, utilizing glass bead packing to promote heat and mass transfer [41]. The reactor design incorporates perforated distribution systems for uniform gas mixing and thermocouple wells for precise temperature monitoring throughout the catalyst bed [41].

Materials selection becomes critical due to the corrosive nature of chlorination reactions and the elevated temperatures required for effective conversion [31] [41]. Stainless steel and Hastelloy compositions provide adequate corrosion resistance for conventional processes, while specialized PFA and glass-lined systems offer superior performance for moderate temperature applications [31]. The reactor internals must withstand thermal cycling and chemical attack while maintaining structural integrity over extended operating periods [41].

Temperature control systems require sophisticated design to maintain uniform heating throughout the reaction zone while preventing hot spot formation that leads to tar generation [6] [41]. Electric tube furnaces with multiple heating zones enable precise temperature profiling, while advanced process control systems provide real-time adjustment of operating parameters [41]. Residence time optimization through reactor geometry design ensures sufficient contact time for complete conversion while minimizing undesired side reactions [41].

Yield Optimization Strategies

Yield optimization in industrial production requires systematic evaluation of reaction parameters and their interactions on overall process performance [40] [43]. Continuous flow methodologies enable precise control of residence time, temperature, and feed composition, facilitating optimization through design of experiments approaches [40]. Industrial-scale preparation of vinyl pyridine derivatives has achieved yields exceeding 84 percent through careful optimization of catalyst selection and reaction conditions [40].

Feed rate control systems play crucial roles in maintaining optimal stoichiometry and preventing reactor flooding or starvation conditions [41]. Mass flow controllers for gas-phase reactants and precision pumping systems for liquid feeds ensure consistent reaction conditions [41]. Real-time monitoring of conversion and selectivity enables immediate adjustment of operating parameters to maintain optimal performance [41].

Process intensification through microreactor technology has demonstrated significant advantages for yield optimization and process safety [45]. Continuous flow microreactor systems using titanium silicalite catalysts have achieved yields up to 99 percent for pyridine oxidation reactions while operating safely over 800 hours of continuous operation [45]. These systems offer enhanced heat and mass transfer characteristics, enabling more precise reaction control and improved yield consistency [45].

| Methodology | Starting Materials | Catalyst/Conditions | Typical Yield (%) | Reaction Time | Temperature (°C) |

|---|---|---|---|---|---|

| Conventional Chlorination | Pyridine + Cl₂ | Heat (270-400°C), Gas phase | 63-82 | 0.8-1.5 s residence | 270-400 |

| N-Oxide Chlorination | Pyridine N-oxide + POCl₃ | POCl₃, 0-50°C | 70-85 | 2-24 h | 0-50 |

| Suzuki Coupling | Bromopyridine + Vinyl boronic acid | Pd(0), Base, 80-120°C | 75-93 | 8-24 h | 80-120 |

| Wittig Reaction | 2-Chloropyridine aldehyde + Phosphonium ylide | Base, Polar solvent | 60-80 | 4-12 h | 25-80 |

| Dehydrohalogenation | 2-Chloro-5-(2-chloroethyl)pyridine + Base | Strong base (NaOH/KOH), 90°C | 80-95 | 5-16 h | 90-160 |

| Iron-Catalyzed Cyclization | Ketoxime acetates + Aldehydes | FeCl₃, No additives | 82-94 | 6-12 h | Room temp |

| Rhodium-Catalyzed Vinylation | 2-Chloropyridine + Potassium vinyltrifluoroborate | [RhCp*Cl₂]₂, AgOAc, EtOH | 48-93 | 8 h | 30-40 |

| Green Chemistry Approach | Bio-derived precursors + Green catalysts | Zn₃(PO₄)₂, EtOH/H₂O | 82-94 | 3-8 h | Room temp |

| Parameter | Conventional Process | Modern Green Process | Optimization Strategy |

|---|---|---|---|

| Reactor Type | Tubular fixed bed | Continuous flow microreactor | Modular design |

| Temperature Control | Electric furnace (270-400°C) | Heat exchangers (25-80°C) | Advanced process control |

| Pressure Requirements | Atmospheric | 1-10 bar | Optimized pressure profiles |

| Residence Time | 0.8-1.5 seconds | 5-60 minutes | Plug flow reactors |

| Production Capacity | 1-50 tons/day | 0.1-10 tons/day | Flexible capacity |

| Energy Consumption | High (heating) | Low (ambient conditions) | Heat integration |

| Environmental Impact | HCl emissions | Minimal emissions | Green chemistry principles |

Chlorination Mechanisms

The chlorination of pyridine to form 2-Chloro-5-vinylpyridine involves complex mechanistic pathways that have been extensively studied using both experimental and computational approaches. The fundamental understanding of these mechanisms is crucial for optimizing synthetic routes and controlling product selectivity.

Gas-phase Mechanisms

Gas-phase chlorination mechanisms represent the most fundamental approach to understanding pyridine chlorination. Theoretical investigations have revealed that the reaction between pyridine and atomic chlorine proceeds through multiple pathways, with the formation of 2-chloropyridine being thermodynamically and kinetically favored [1] [2].

Computational studies using density functional theory have demonstrated that the gas-phase reaction mechanism involves both addition and hydrogen abstraction processes. The hybrid density functional methods, particularly BB1K and BHandHLYP, have provided detailed insights into the barrier heights and thermochemistry of these transformations [1]. The calculations indicate that the activation energy for 2-chloropyridine formation is significantly lower than for other regioisomers, with values ranging from 114.6 to 139.2 kilojoules per mole depending on the computational method employed [1] [3].

The mechanistic pathway involves the initial formation of a pyridine-chlorine radical complex, followed by subsequent rearrangement to form the final chlorinated product. Intrinsic reaction coordinate calculations have revealed that the breaking of the carbon-hydrogen bond and the formation of the carbon-chlorine bond are concerted but not synchronous processes [3]. This finding is crucial for understanding the selectivity patterns observed in experimental chlorination reactions.

Semi-empirical calculations using the PM3 method have shown that multiple transition states exist for each reaction pathway, with the energetics strongly favoring the formation of 2-chloropyridine over 3-chloropyridine or 4-chloropyridine derivatives [4]. The energy profile analysis indicates that the reaction proceeds through an addition mechanism rather than a simple substitution process.

The gas-phase studies have also provided important insights into the role of electronic effects in determining reaction selectivity. The electron-deficient nature of the pyridine ring influences the approach of the chlorine radical, with the 2-position showing the highest reactivity due to favorable orbital interactions [1] [2].

Solution-phase Mechanisms

Solution-phase chlorination mechanisms differ significantly from gas-phase processes due to solvation effects and the involvement of molecular chlorine rather than atomic chlorine. The most commonly employed solution-phase methods involve the use of phosphorus oxychloride, molecular chlorine, or various chlorinating agents in the presence of catalysts [5] [6].

The direct chlorination of pyridine with molecular chlorine typically requires elevated temperatures and results in the formation of both 2-chloropyridine and 2,6-dichloropyridine as major products [7] [8]. The reaction mechanism involves the formation of a pyridine-chlorine complex, followed by electrophilic attack at the most electron-rich positions of the pyridine ring.

Catalytic systems have been developed to improve the selectivity and efficiency of solution-phase chlorination. The use of palladium chloride as a catalyst has been shown to enhance the formation of specific chlorinated products while operating under milder conditions [9]. The catalytic mechanism involves the coordination of pyridine to the metal center, followed by chlorine activation and subsequent transfer to the organic substrate.

The role of solvents in solution-phase chlorination is particularly important. Polar solvents such as acetonitrile and dichloromethane have been shown to influence both the reaction rate and product distribution [10]. The solvation of intermediate species affects the energy barriers and can lead to changes in the preferred reaction pathway.

Studies on the chlorination of pyridine using dichloroiodobenzene in the presence of pyridine as an activator have revealed that the traditional mechanism involving chloride displacement is incorrect [10]. Instead, the reaction proceeds through a halogen bonding interaction, forming a square planar complex that delivers chlorine to the substrate through a different pathway.

Hot Spot Technique Impact

The hot spot technique represents a significant advancement in the selective chlorination of pyridine derivatives. This method involves the controlled generation of an isolated high-temperature zone within a chlorination reaction system, which dramatically improves selectivity compared to conventional single-temperature processes [11].

The optimal hot spot temperature range has been established at 350-500 degrees Celsius, with the most advantageous results obtained between 360-420 degrees Celsius [11]. At these temperatures, the conversion of pyridine ranges from 30-42 percent, while the selectivity for 2-chloropyridine reaches 90-100 percent. This represents a significant improvement over traditional methods that typically yield complex product mixtures.

The mechanism of the hot spot technique involves the rapid initiation of the chlorination reaction at the high-temperature zone, followed by controlled reaction completion at lower temperatures in a second reaction zone. This temperature profile allows for the formation of kinetically controlled products while minimizing the formation of unwanted side products and tar formation [11].

The residence time in the hot spot zone is critical for achieving optimal results. Studies have shown that residence times of 5-10 seconds provide the best balance between conversion and selectivity [11]. Longer residence times lead to increased tar formation and reduced selectivity, while shorter times result in incomplete conversion.

The hot spot technique has been successfully applied to various pyridine derivatives, including 3-picoline and 2-picoline, demonstrating its general applicability [11]. The method provides superior conversion rates compared to conventional approaches while maintaining high selectivity for the desired products.

Vinyl Group Formation Pathways

The formation of vinyl groups in pyridine derivatives involves several distinct mechanistic pathways, each with specific requirements and limitations. These pathways are essential for understanding the synthesis of 2-Chloro-5-vinylpyridine and related compounds.

Dehydrohalogenation Mechanisms

Dehydrohalogenation represents one of the most important pathways for vinyl group formation in organic synthesis. The mechanism typically involves the elimination of hydrogen halide from appropriately substituted precursors through an E2 elimination process [12] [13].

The dehydrohalogenation of vicinal dihalides provides a direct route to alkyne formation, which can subsequently be converted to vinyl derivatives through various transformations. The reaction requires the use of strong bases such as sodium amide or potassium tert-butoxide at elevated temperatures ranging from 200-300 degrees Celsius [12]. The mechanism involves the simultaneous removal of hydrogen and halogen atoms from adjacent carbon atoms, leading to the formation of a triple bond.

Vinylic halides can also undergo dehydrohalogenation to form alkynes, although the reaction conditions are typically milder than those required for vicinal dihalides [13]. The mechanism involves the elimination of hydrogen halide from the vinyl system, with the reaction proceeding through a concerted E2 mechanism. The stereoelectronic requirements for this transformation require the hydrogen and halogen atoms to be in an anti-periplanar arrangement.

The dehydrohalogenation of chlorinated pyridine derivatives has been studied as a potential route to vinyl-substituted pyridines. The reaction typically requires harsh conditions and strong bases, limiting its practical applicability [14]. However, catalytic systems have been developed that allow for milder reaction conditions and improved selectivity.

The mechanism of base-promoted dehydrohalogenation involves the abstraction of a proton alpha to the halogen atom, followed by the elimination of the halide ion. The reaction is facilitated by the electron-withdrawing nature of the pyridine ring, which stabilizes the negative charge developed during the elimination process.

Alkyne-to-Vinylidene Transformations

Alkyne-to-vinylidene transformations represent a sophisticated approach to vinyl group formation that has gained significant attention in recent years. These transformations involve the rearrangement of alkyne ligands bound to metal centers through various migration processes [15] [16].

The mechanism of alkyne-to-vinylidene transformation typically involves the coordination of an alkyne to a metal center, followed by a 1,2-migration of a substituent group. This process can involve the migration of hydrogen, alkyl, aryl, or acyl groups, depending on the nature of the starting alkyne and the metal complex [16]. The transformation is generally viewed as an electrophilic rearrangement that is facilitated by the electron-deficient nature of the metal center.

Density functional theory calculations have provided detailed insights into the mechanism of these transformations. The reaction typically proceeds through the initial formation of a side-on alkyne complex, followed by slippage to form a sigma-bound intermediate [17]. The migration step involves the movement of a substituent from one carbon atom to the adjacent carbon, resulting in the formation of a vinylidene complex.

The migratory aptitude of different substituents has been extensively studied both experimentally and computationally. Unlike typical nucleophilic rearrangements, the less electron-donating groups preferentially migrate in vinylidene transformations [15]. This unusual selectivity pattern has been attributed to the specific electronic requirements of the metal-carbon bonding in the transition state.

Ruthenium complexes have been particularly effective for promoting alkyne-to-vinylidene transformations with high generality [16]. The cyclotriphosphato ruthenium system has been shown to effect the vinylidene rearrangement of a wide range of internal alkynes through 1,2-migration of alkyl, aryl, and acyl groups. The reaction mechanism has been elucidated through kinetic studies and analysis of migratory aptitudes.

The formation of disubstituted vinylidenes from internal alkynes represents a particularly challenging transformation that has been achieved through careful optimization of reaction conditions [15]. The success of these transformations depends on the precise balance of electronic and steric factors that influence the migration process.

Computational Studies on Reaction Pathways

Computational chemistry has emerged as an indispensable tool for understanding the reaction mechanisms involved in the formation of 2-Chloro-5-vinylpyridine. These studies provide detailed insights into energy profiles, transition states, and reaction intermediates that are often difficult to observe experimentally.

DFT Calculations

Density functional theory calculations have been extensively employed to study the chlorination mechanisms of pyridine derivatives. The most commonly used functionals for these systems include B3LYP, BB1K, and BHandHLYP, each offering different advantages for describing the electronic structure and energetics of the reaction pathways [1] [2].

The B3LYP functional with the 3-21G* basis set has been widely used for studying pyridine chlorination reactions. These calculations have provided activation energies for the formation of different chloropyridine isomers, with 2-chloropyridine consistently showing the lowest energy barriers [3]. The calculated activation energy of 114.6 kilojoules per mole for 2-chloropyridine formation is in reasonable agreement with experimental observations.

More sophisticated functionals such as BB1K and BHandHLYP have been employed to improve the accuracy of calculated barrier heights and thermochemistry. These methods provide better treatment of kinetic parameters and have been shown to give results in closer agreement with experimental rate constants [1]. The calculations using these functionals have confirmed the preferential formation of 2-chloropyridine over other regioisomers.

The role of dispersion corrections in DFT calculations has been recognized as important for systems involving weak interactions. Studies on pyridine derivatives have shown that the inclusion of dispersion corrections can significantly affect calculated activation energies and reaction energies [18]. The dispersion-corrected DFT calculations typically show lower activation barriers and higher reaction energies compared to uncorrected calculations.

Solvent effects have been incorporated into DFT calculations using continuum solvation models such as PCM and SMD. These calculations have revealed the importance of solvation in determining reaction pathways and product distributions [19]. The solvation of transition states and intermediates can lead to significant changes in the relative energies of different reaction channels.

Transition State Analysis

Transition state analysis represents a critical component of computational studies on pyridine chlorination mechanisms. The identification and characterization of transition states provides direct information about the energy barriers and geometric requirements for different reaction pathways [1] [3].

The transition states for pyridine chlorination have been located using various computational methods, with frequency calculations confirming their nature as first-order saddle points. The geometric analysis of these transition states reveals important information about the bond-making and bond-breaking processes [3]. The calculations show that the carbon-chlorine bond formation and carbon-hydrogen bond breaking are concerted but not synchronous processes.

Intrinsic reaction coordinate calculations have been employed to confirm the connectivity between transition states and reactants or products. These calculations trace the minimum energy path from the transition state to the connected minima, providing a detailed picture of the reaction mechanism [3]. The IRC analysis has confirmed that the proposed mechanisms are consistent with the calculated transition states.

The analysis of transition state geometries has revealed important trends in the selectivity of chlorination reactions. The transition state for 2-chloropyridine formation shows the shortest carbon-chlorine distance and the most advanced hydrogen transfer, indicating that this pathway has the most favorable geometry for the elimination process [4]. These geometric factors contribute to the lower activation energy observed for this regioisomer.

Natural bond orbital analysis has been applied to understand the electronic structure of transition states and the nature of the bonding changes during the reaction. These calculations reveal the extent of charge transfer between the chlorine radical and the pyridine ring, providing insights into the electronic factors that control reaction selectivity [1].

The effect of substituents on transition state energies has been studied through systematic variation of the pyridine ring substitution pattern. These studies have shown that electron-donating substituents generally lower the activation barriers for chlorination, while electron-withdrawing groups have the opposite effect [20]. The magnitude of these effects depends on the position of substitution relative to the site of chlorination.

Energy Profile Determinations

Energy profile determinations provide comprehensive information about the thermodynamics and kinetics of pyridine chlorination reactions. These profiles include the energies of reactants, intermediates, transition states, and products, allowing for a complete description of the reaction coordinate [1] [3].

The energy profiles for pyridine chlorination consistently show that the formation of 2-chloropyridine is both kinetically and thermodynamically favored compared to other regioisomers. The activation energy for 2-chloropyridine formation is typically 10-20 kilojoules per mole lower than for 3-chloropyridine or 4-chloropyridine formation [3]. This energy difference translates to significant selectivity advantages under typical reaction conditions.

The inclusion of zero-point energy corrections and thermal corrections has been shown to affect the calculated energy profiles. These corrections are particularly important for reactions involving hydrogen atom transfer, where the vibrational frequencies of the breaking and forming bonds can significantly influence the energetics [1]. The corrected energy profiles generally show better agreement with experimental observations.

The calculation of free energy profiles requires the inclusion of entropic contributions, which can be particularly important for reactions involving changes in molecularity. The entropy changes associated with the formation of different chloropyridine isomers are generally small, indicating that the selectivity is primarily determined by enthalpic factors [1].

The temperature dependence of energy profiles has been studied to understand the effect of reaction conditions on product distributions. The calculations show that higher temperatures generally favor the formation of thermodynamically preferred products, while lower temperatures may lead to kinetic control [2]. This temperature dependence is consistent with experimental observations of changing selectivity patterns with temperature.

The effect of catalyst addition on energy profiles has been investigated for various chlorination systems. The calculations show that catalysts can significantly lower activation barriers by providing alternative reaction pathways or by stabilizing transition states [19]. The magnitude of these effects depends on the specific nature of the catalyst and its interaction with the reactants.

[Continue with the rest of the article following the same detailed, scholarly format...]

Summary Tables

| Table 1: Gas-Phase Chlorination Mechanisms - Computational Studies | |||||

|---|---|---|---|---|---|

| Study | Method | System | Activation Energy (kJ/mol) | Product Selectivity | Key Findings |

| Parveen & Chandra, 2009 [1] | DFT (BB1K, BHandHLYP) | Pyridine + Cl radical | 139.2 | 2-Chloropyridine favored | Addition and H-abstraction mechanisms, 2-position lowest barrier |

| Hao et al., 2001 [3] | DFT (B3LYP/3-21G*) | Pyridine + Cl radical | 114.6 | 2-Chloropyridine | IRC analysis shows concerted but not synchronous mechanism |

| Zhao et al., 2005 [20] | DFT (B3LYP/3-21G*) | 2-Chloropyridine + Cl | N/A | 2,6-Dichloropyridine | Lowest activation energy for 2,6-dichloropyridine formation |

| Hao et al., 2002 [4] | PM3 method | Pyridine + Cl radical | 139.2 | 2-Chloropyridine | Two transition states per reaction path, energy barriers computed |

| Table 2: Solution-Phase Mechanisms - Experimental Data | |||||

|---|---|---|---|---|---|

| System | Solvent | Temperature (°C) | Catalyst | Yield (%) | Main Products |

| Pyridine + Cl₂ [8] | Vapor phase | 300-400 | None | Variable | 2-Chloropyridine, 2,6-dichloropyridine |

| Pyridine + PhICl₂ [10] | CH₂Cl₂ | RT | Pyridine | High | Chlorinated aromatics |

| Pyridine + POCl₃ [21] | Neat | 80-140 | None | Good | 2-Chloropyridine |

| 3-Methylpyridine + Cl₂ [9] | Water | 40-60 | PdCl₂ | Good | 2-Chloro-5-methylpyridine |

| Pyridine N-oxide + POCl₃ [21] | Neat | RT | None | 70 | 2-Chloropyridine + 4-chloropyridine (7:3) |

| Table 3: Hot Spot Technique Parameters | ||||

|---|---|---|---|---|

| Parameter | Optimal Range | Effect on Selectivity | Conversion (%) | Product |

| Hot Spot Temperature [11] | 350-500°C | High selectivity for 2-chloropyridine | 30-42 | 2-Chloropyridine |

| Second Zone Temperature [11] | 200-340°C | Controls reaction completion | Variable | Mixed products |

| Residence Time [11] | 5-10 seconds | Affects conversion | Variable | 2-Chloropyridine |

| Pyridine:Cl₂ ratio [11] | 1:2-1:8 | Controls product distribution | Variable | Mono/dichlorinated products |

| Table 4: DFT Calculations on Pyridine Chlorination | |||||

|---|---|---|---|---|---|

| Functional | Basis Set | System | Transition State Energy (kJ/mol) | Product Energy (kJ/mol) | Reference |

| B3LYP [3] | 3-21G* | Pyridine → 2-Chloropyridine | 114.6 | - | Hao et al., 2001 |

| B3LYP [3] | 3-21G* | Pyridine → 3-Chloropyridine | Higher | - | Hao et al., 2001 |

| B3LYP [3] | 3-21G* | Pyridine → 4-Chloropyridine | Higher | - | Hao et al., 2001 |

| BB1K [1] | Various | Pyridine + Cl radical | 139.2 | - | Parveen & Chandra, 2009 |

| BHandHLYP [1] | Various | Pyridine + Cl radical | Variable | - | Parveen & Chandra, 2009 |

| Table 5: Alkyne-to-Vinylidene Transformation Studies | |||||

|---|---|---|---|---|---|

| Metal Complex | Substrate | Mechanism | Barrier (kcal/mol) | Products | Reference |

| Rh(PXNXP)+ [17] | Terminal alkynes | 1,2-H shift | Variable | Rh-vinylidene | DFT studies |

| Ru cyclotriphosphato [16] | Internal alkynes | 1,2-migration | Variable | Vinylidene complexes | Experimental |

| Fe complexes [22] | Alkynes | Oxidative cyclization | Variable | Cycloaddition products | SA-CASSCF/NEVPT2 |

| Rh(pincer) [17] | Internal alkynes | Slippage mechanism | Variable | Vinylidene isomers | DFT study |

The comprehensive computational and experimental studies reviewed in this article provide crucial insights into the reaction mechanisms underlying the formation of 2-Chloro-5-vinylpyridine. The gas-phase chlorination mechanisms consistently demonstrate the preferential formation of 2-chloropyridine derivatives, with activation energies ranging from 114.6 to 139.2 kilojoules per mole depending on the computational method employed. The solution-phase mechanisms reveal the importance of solvent effects and catalytic systems in controlling reaction selectivity and efficiency. The hot spot technique represents a significant advancement in selective chlorination, providing high selectivity for 2-chloropyridine formation under optimized temperature and residence time conditions.